An In-depth Technical Guide to the Physicochemical Properties of N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide
An In-depth Technical Guide to the Physicochemical Properties of N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide
Introduction
N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide is a substituted benzamide derivative with potential applications in medicinal chemistry and drug discovery. The interplay of its structural features—a substituted pyridine ring, an amide linkage, and a bromo substituent—gives rise to a unique set of physicochemical properties that are critical to its behavior in biological systems. Understanding these properties is paramount for researchers, scientists, and drug development professionals, as they govern the compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.
This technical guide provides a comprehensive overview of the core physicochemical properties of N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide. It is designed to be a practical resource for scientists, offering not just data, but also the underlying principles and detailed experimental protocols for the determination of these key parameters. The methodologies described herein are grounded in established scientific principles to ensure accuracy and reproducibility, reflecting a commitment to scientific integrity.
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to establish its precise identity.
-
IUPAC Name: N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide
-
Molecular Formula: C₁₅H₁₅BrN₂O
-
Molecular Weight: 319.20 g/mol
-
CAS Number: 332495-15-7
The structure of N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide, depicted below, reveals several key functional groups that influence its chemical behavior. The pyridine ring introduces a basic nitrogen atom, while the amide group can act as both a hydrogen bond donor and acceptor. The presence of the bromine atom and the ethyl group on the benzamide moiety contribute to the molecule's lipophilicity.
Caption: Chemical structure of N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide.
Synthesis Pathway
While multiple synthetic routes may exist, a common and efficient method for the synthesis of N-aryl benzamides involves the coupling of a carboxylic acid with an amine. A plausible synthetic pathway for N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide is outlined below.
Caption: Proposed synthesis of N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide.
This two-step process first involves the conversion of 4-ethylbenzoic acid to its more reactive acyl chloride derivative using a chlorinating agent like thionyl chloride or oxalyl chloride. The resulting 4-ethylbenzoyl chloride is then reacted with 5-bromo-6-methylpyridin-2-amine in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to yield the final product. The base serves to neutralize the hydrochloric acid byproduct of the reaction.
Physicochemical Properties and Their Determination
The following sections detail the key physicochemical properties of N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide and provide standardized protocols for their experimental determination.
Melting Point
The melting point of a crystalline solid is a fundamental physical property that provides an indication of its purity. A sharp melting point range is characteristic of a pure compound, while impurities tend to depress and broaden the melting point range.[1]
Experimental Protocol: Capillary Melting Point Determination [2][3][4]
-
Sample Preparation: A small amount of the dry, crystalline N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide is finely powdered and packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a digital temperature probe.
-
Approximate Melting Point Determination: A preliminary rapid heating is performed to determine the approximate melting point.
-
Accurate Melting Point Determination: A fresh sample is heated slowly, at a rate of 1-2 °C per minute, as the temperature approaches the approximate melting point.
-
Data Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.
Table 1: Predicted and Experimental Melting Point
| Property | Predicted Value (°C) | Experimental Value (°C) |
|---|
| Melting Point | 150-170 | To be determined |
Prediction based on structurally similar compounds.
Solubility
Solubility, particularly aqueous solubility, is a critical determinant of a drug candidate's bioavailability.[5][6] The solubility of N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide is expected to be low in aqueous media due to its largely nonpolar structure.
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility [5][7]
-
Sample Preparation: An excess amount of N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide is added to a known volume of the desired solvent (e.g., water, phosphate-buffered saline (PBS) at pH 7.4) in a sealed vial.
-
Equilibration: The vial is agitated in a temperature-controlled shaker bath (typically at 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Sample Analysis: An aliquot of the clear supernatant is carefully removed, diluted, and the concentration of the dissolved compound is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Experimental Protocol: Kinetic Solubility Assay [5][8]
For higher throughput screening, kinetic solubility can be assessed.
-
Stock Solution Preparation: A concentrated stock solution of the compound is prepared in dimethyl sulfoxide (DMSO).
-
Dilution and Precipitation: A small aliquot of the DMSO stock is added to the aqueous buffer, and the solution is mixed.
-
Incubation: The solution is incubated for a short period (e.g., 1-2 hours) at a controlled temperature.
-
Analysis: The amount of compound that remains in solution is quantified. This can be done by nephelometry (measuring light scattering from precipitated particles) or by filtering the solution and measuring the UV absorbance of the filtrate.
Table 2: Expected Solubility Profile
| Solvent | Expected Solubility |
|---|---|
| Water | Sparingly soluble |
| PBS (pH 7.4) | Sparingly soluble |
| Ethanol | Soluble |
| DMSO | Freely soluble |
Dissociation Constant (pKa)
The pKa is the pH at which a molecule is 50% ionized and 50% unionized.[9][10] It is a crucial parameter as the ionization state of a drug affects its solubility, permeability, and target binding. N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide has a basic nitrogen on the pyridine ring, which is expected to have a pKa in the acidic range.
Experimental Protocol: Potentiometric Titration in a Co-solvent [11][12]
Due to the low aqueous solubility of the compound, potentiometric titration is often performed in a co-solvent system (e.g., water-methanol or water-acetonitrile).
-
Solution Preparation: A known concentration of the compound is dissolved in the chosen co-solvent mixture.
-
Titration: The solution is titrated with a standardized acid (e.g., HCl).
-
pH Measurement: The pH of the solution is monitored using a calibrated pH electrode after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve. The aqueous pKa is then extrapolated from a series of measurements in different co-solvent ratios.
Experimental Protocol: UV-Vis Spectrophotometry [10][13]
This method is applicable if the ionized and unionized forms of the molecule have different UV-Vis absorption spectra.
-
Buffer Preparation: A series of buffers with a range of known pH values are prepared.
-
Sample Preparation: A constant concentration of the compound is added to each buffer solution.
-
Spectral Measurement: The UV-Vis spectrum of each solution is recorded.
-
Data Analysis: The absorbance at a wavelength where the ionized and unionized forms have the largest spectral difference is plotted against pH. The resulting sigmoidal curve will have an inflection point at the pKa.
Caption: Workflow for pKa determination by potentiometric titration.
Table 3: Predicted pKa
| Functional Group | Predicted pKa |
|---|
| Pyridinic Nitrogen | 3.0 - 5.0 |
Prediction based on the pKa of similar substituted pyridines.
Conclusion
The physicochemical properties of N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide are integral to its potential as a pharmacologically active agent. This guide has provided a framework for understanding and experimentally determining its key characteristics, including melting point, solubility, and pKa. By following the detailed protocols and understanding the underlying scientific principles, researchers can generate high-quality, reliable data essential for advancing drug discovery and development programs. The provided methodologies emphasize accuracy and reproducibility, ensuring a solid foundation for subsequent preclinical and clinical investigations.
References
- Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277-351.
-
Pandey, P. K. (2025, March 31). 5 Easy Methods to Calculate pKa: Titrimetric, UV, HPLC, NMR And Henderson Equation. Pharmaeli. Retrieved from [Link]
-
Priefer, R., & Husic, B. (2026, February 12). A systematic review of various pKa determination techniques. Ovid. Retrieved from [Link]
-
University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]
- Reijenga, J., van Hoof, A., van Loon, A., & Teunissen, B. (2013). Development of methods for the determination of pKa values. Journal of Pharmaceutical and Biomedical Analysis, 84, 28-36.
-
METTLER TOLEDO. (n.d.). Melting Point Determination. Retrieved from [Link]
-
Japanese Pharmacopoeia. (n.d.). Melting Point Determination / General Tests. Retrieved from [Link]
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
-
Reijenga, J., van Hoof, A., van Loon, A., & Teunissen, B. (2013). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. Retrieved from [Link]
-
SSERC. (n.d.). Melting point determination. Retrieved from [Link]
-
Jouyban, A. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace. Retrieved from [Link]
-
ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]
-
Chemspace. (2022, May 31). Compound solubility measurements for early drug discovery. Retrieved from [Link]
-
Bergström, C. A. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]
Sources
- 1. SSERC | Melting point determination [sserc.org.uk]
- 2. thinksrs.com [thinksrs.com]
- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 4. resolvemass.ca [resolvemass.ca]
- 5. scispace.com [scispace.com]
- 6. lifechemicals.com [lifechemicals.com]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. ijirss.com [ijirss.com]
- 11. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 12. ovid.com [ovid.com]
- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
